molecular formula C135H214N34O40S B3179295 PHM-27 (human) CAS No. 87403-73-4

PHM-27 (human)

Cat. No. B3179295
CAS RN: 87403-73-4
M. Wt: 2985.4 g/mol
InChI Key: YLBIOQUUAYXLJJ-WZUUGAJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PHM-27 (human) is an endogenous peptide product of human prepro-vasoactive intestinal polypeptide (VIP) and an analog of porcine PHI-27 . It is a potent agonist of the human calcitonin receptor CALCR, with similar efficacy as calcitonin . It also efficiently enhances glucose-induced insulin secretion from beta cells by an autocrine mechanism .


Synthesis Analysis

The human VIP/PHM-27 gene is composed of 7 exons and regulated synergistically by cyclic AMP and protein kinase C pathways . The peptide C-terminal α-amidation proceeded through a 2-step mechanism catalyzed by 2 different enzymes encoded in a single mRNA .


Molecular Structure Analysis

The gene encoding the human VIP and PHM-27 spans approximately 8,837 base pairs and consists of seven exons and six introns . The sequences coding for the two hormones are located in two different exons .


Chemical Reactions Analysis

PHM-27 (human) is a potent agonist for the human calcitonin receptor with an EC50 of 11 nM . It efficiently enhances glucose-induced insulin secretion from beta cells by an autocrine mechanism .

Scientific Research Applications

Gene Structure and Expression

The gene encoding the human vasoactive intestinal peptide (VIP) and PHM-27 peptide hormone was isolated and characterized. This gene is composed of seven exons spanning approximately 9 kilobases. The expression of VIP/PHM-27 precursor mRNA is specific to certain tissues in rats, including the brain and duodenum, suggesting a potential role in neurological and gastrointestinal functions (Linder et al., 1987).

Genetic Encoding and Processing

VIP and PHM-27 peptide coding sequences are located on two adjacent exons in the human genome. Each exon encodes the hormone amino acid residues and post-translational processing signal sequences, indicating a complex mechanism of peptide processing and regulation (Bodner et al., 1985).

Role in Insulin Secretion

A study using transgenic mice overexpressing the human VIP gene in pancreatic β cells showed that VIP and PHM-27 can enhance glucose-induced insulin secretion. This suggests a potential therapeutic application in diabetes treatment by modulating pancreatic β cell function (Kato et al., 1996).

Molecular Biology and Regulation

Research on human neuroblastoma cells has revealed mechanisms of PHM-27 gene expression regulation. The synthesis of pro-VIP/PHM-27 is influenced by various factors, including cyclic AMP, indicating a regulatory role in cellular functions (Hayakawa et al., 1984).

Chromosomal Assignment

The chromosomal location of the human VIP/PHM-27 gene was identified as being on chromosome 6 (region 6q26----q27). This provides insight into the genetic organization and potential implications in genetic disorders or diseases (Gotoh et al., 1988).

Safety and Hazards

When handling PHM-27 (human), it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Transgenic mice expressing the human VIP/PHM-27 gene in pancreatic β-islets display enhanced glucose-induced insulin secretion . This suggests potential future research directions in understanding the role of PHM-27 in glucose metabolism and insulin secretion.

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIOQUUAYXLJJ-WZUUGAJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H214N34O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2985.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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